molecular formula C33H30F3N4O7Pd2S+ B6596534 2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate CAS No. 959698-20-5

2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate

Cat. No.: B6596534
CAS No.: 959698-20-5
M. Wt: 896.5 g/mol
InChI Key: UNVWLTXHMLHDGC-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate is a coordination compound that combines the ligand 2,9-dimethyl-1,10-phenanthroline with palladium(2+) ions, trifluoromethanesulfonate, and diacetate

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate undergoes various types of reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often facilitated by the palladium center.

    Reduction: Reduction reactions can also occur, particularly in the presence of suitable reducing agents.

    Substitution: Ligand substitution reactions are common, where the ligands around the palladium center can be replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of palladium complexes with different ligands .

Scientific Research Applications

2,9-Dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate exerts its effects involves the coordination of the palladium center with the ligands. This coordination facilitates various catalytic processes, including the activation of substrates and the stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate lies in its combination of ligands, which provides specific catalytic properties and stability. This makes it particularly effective in certain catalytic processes and applications in materials science .

Properties

CAS No.

959698-20-5

Molecular Formula

C33H30F3N4O7Pd2S+

Molecular Weight

896.5 g/mol

IUPAC Name

2,9-dimethyl-1,10-phenanthroline;palladium(2+);trifluoromethanesulfonate;diacetate

InChI

InChI=1S/2C14H12N2.2C2H4O2.CHF3O3S.2Pd/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;2*1-2(3)4;2-1(3,4)8(5,6)7;;/h2*3-8H,1-2H3;2*1H3,(H,3,4);(H,5,6,7);;/q;;;;;2*+2/p-3

InChI Key

UNVWLTXHMLHDGC-UHFFFAOYSA-K

SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2]

Canonical SMILES

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC(=O)[O-].CC(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2].[Pd+2]

Origin of Product

United States

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